Ethyl 6,7-dibromo-2-naphthoate
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Overview
Description
Ethyl 6,7-dibromo-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring, and an ethyl ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6,7-dibromo-2-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-naphthoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dibromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted naphthoates.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Ethyl 6,7-dibromo-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6,7-dibromo-2-naphthoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atoms and the ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 6,7-dibromo-2-naphthoate can be compared with other brominated naphthoates such as:
- Ethyl 6-bromo-2-naphthoate
- Ethyl 7-bromo-2-naphthoate
- Ethyl 6,7-dichloro-2-naphthoate
Uniqueness
The dual bromination enhances its ability to participate in various chemical reactions and increases its biological activity compared to mono-brominated or chlorinated analogs .
Properties
Molecular Formula |
C13H10Br2O2 |
---|---|
Molecular Weight |
358.02 g/mol |
IUPAC Name |
ethyl 6,7-dibromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10Br2O2/c1-2-17-13(16)9-4-3-8-6-11(14)12(15)7-10(8)5-9/h3-7H,2H2,1H3 |
InChI Key |
RJGYDIKFTSZBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br |
Origin of Product |
United States |
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